molecular formula C9H13NO B1604433 (3-Methyl-2-(methylamino)phenyl)methanol CAS No. 941294-10-6

(3-Methyl-2-(methylamino)phenyl)methanol

Cat. No.: B1604433
CAS No.: 941294-10-6
M. Wt: 151.21 g/mol
InChI Key: DMEBMZOBBHGZNP-UHFFFAOYSA-N
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Description

(3-Methyl-2-(methylamino)phenyl)methanol: is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.20562 g/mol . It is also known by its synonym, N,2-dimethyl-6-hydroxymethylaniline . This compound is characterized by the presence of a methyl group and a methylamino group attached to a phenyl ring, along with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2-(methylamino)phenyl)methanol typically involves the methylation of 2-amino-3-methylphenol followed by reduction. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

Chemistry: (3-Methyl-2-(methylamino)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (3-Methyl-2-(methylamino)phenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (3-Methyl-2-(methylamino)phenyl)methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[3-methyl-2-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-3-5-8(6-11)9(7)10-2/h3-5,10-11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBMZOBBHGZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650024
Record name [3-Methyl-2-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-10-6
Record name [3-Methyl-2-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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